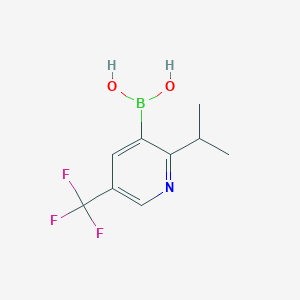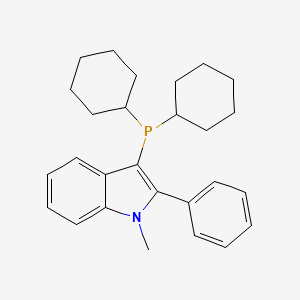![molecular formula C22H21NO5 B14081144 2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)
2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno, pyrrole, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the ethoxypropyl and hydroxyphenyl groups. Common reagents used in these reactions include ethyl bromoacetate, phenol derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chromeno[2,3-c]pyrrole core can be reduced under specific conditions.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can produce a wide range of alkyl or aryl-substituted compounds.
科学的研究の応用
2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Naphtho[2,3-c]thiophene-4,9-dione: Shares a similar core structure but with different substituents.
Thieno[3,4-c]pyrrole-4,6-(5H)-dione: Another compound with a similar pyrrole core but different functional groups.
Uniqueness
2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H21NO5 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
2-(3-ethoxypropyl)-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H21NO5/c1-2-27-12-6-11-23-19(14-7-5-8-15(24)13-14)18-20(25)16-9-3-4-10-17(16)28-21(18)22(23)26/h3-5,7-10,13,19,24H,2,6,11-12H2,1H3 |
InChIキー |
CTSSAPXTTWCQOW-UHFFFAOYSA-N |
正規SMILES |
CCOCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)

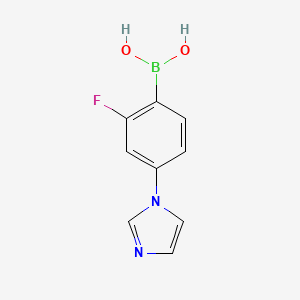


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)
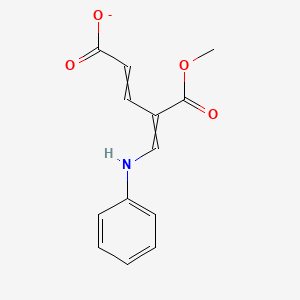
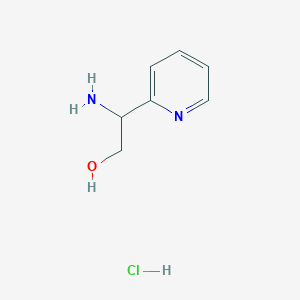
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
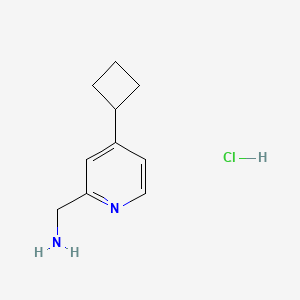
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)

